(Aminocarbonylthio)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Aminocarbonylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of thioglycolic acid with urea under controlled conditions. The reaction typically proceeds as follows:
HSCH2COOH+NH2CONH2→H2NCOCH2SCOOH+NH3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ high-pressure reactors and specific catalysts to facilitate the reaction between thioglycolic acid and urea.
Chemical Reactions Analysis
Types of Reactions: (Aminocarbonylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(Aminocarbonylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (aminocarbonylthio)acetic acid exerts its effects involves interactions with specific molecular targets. The amino and thio groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Thioacetic acid: Similar in structure but lacks the amino group.
Mercaptoacetic acid: Contains a thiol group but lacks the amino and carbonyl groups.
Carbamoylthioacetic acid: Similar but with variations in the positioning of functional groups.
Uniqueness: (Aminocarbonylthio)acetic acid is unique due to the presence of both an amino group and a thio group on the acetic acid backbone. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-carbamoylsulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKMUSXKBMZDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633883 | |
Record name | (Carbamoylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-06-1 | |
Record name | (Carbamoylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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